molecular formula C10H15N3O5 B043896 5-Methylcytidine CAS No. 2140-61-6

5-Methylcytidine

Número de catálogo: B043896
Número CAS: 2140-61-6
Peso molecular: 257.24 g/mol
Clave InChI: ZAYHVCMSTBRABG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Methylcytidine (5mC) is a post-transcriptional RNA modification where a methyl group is added to the 5th carbon of cytidine. It is enzymatically catalyzed by methyltransferases such as NSUN2 in humans, playing roles in mRNA stability, translation regulation, and epigenetic control . In DNA, 5-methylcytosine (the DNA analog of 5mC) is a key epigenetic mark involved in gene silencing and chromatin remodeling. Recent studies highlight its presence in both coding and non-coding RNAs, with implications in cellular differentiation, cancer, and immune response .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-metilcitidina normalmente implica la metilación de la citidina. Un método común es el uso de yoduro de metilo en presencia de una base, como el hidruro de sodio, para metilar la citidina en la posición 5 . La reacción se lleva a cabo en un disolvente aprótico como la dimetilformamida (DMF) bajo condiciones controladas de temperatura.

Métodos de Producción Industrial

La producción industrial de 5-metilcitidina a menudo implica métodos enzimáticos, donde metiltransferasas específicas catalizan la metilación de residuos de citidina en el ARN. Este método es preferido debido a su especificidad y eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 5-metilcitidina experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Principales Productos Formados

Comparación Con Compuestos Similares

5-Methylcytidine vs. 5-Hydroxymethylcytidine (5hmC)

Property This compound (5mC) 5-Hydroxymethylcytidine (5hmC)
Chemical Structure Methyl group at C5 of cytidine Hydroxymethyl group at C5 of cytidine
Occurrence Common in DNA (epigenetic mark) and RNA Predominantly in DNA (active demethylation intermediate); rare in RNA
Detection Methods Bisulfite sequencing (DNA); Anti-5mC antibodies (RNA/DNA) Bisulfite-free methods (e.g., peroxotungstate oxidation for RNA ); Anti-5hmC antibodies
Functional Role DNA: Gene silencing; RNA: Stability, translation regulation DNA: Active demethylation; RNA: Poorly characterized
Biotechnological Impact Reduces hybridization signal intensity in microarrays Not well studied in RNA; potential biomarker in cancer

Key Insights :

  • 5hmC is an oxidative derivative of 5mC, but their roles diverge significantly. In DNA, 5hmC is associated with transcriptional activation, while 5mC correlates with silencing .
  • Detection challenges: Bisulfite treatment cannot distinguish 5mC from 5hmC in DNA, necessitating alternative methods like immunoprecipitation or chemical oxidation .

This compound vs. 5-Methyluridine

Property This compound (5mC) 5-Methyluridine
Chemical Structure Methylated cytidine Methylated uridine (analogous to thymidine)
UV Absorption Bathochromic shift (+7 nm), 1.3% reduction in εmax Smaller bathochromic shift (+5 nm), 3% reduction in εmax
Functional Role mRNA stability, immune modulation Enhances RNA stability; reduces immunogenicity
Biotechnological Use Decreases microarray signal intensity Used in modified mRNA vaccines to evade immune detection

Key Insights :

  • Both modifications reduce UV absorbance but differ in magnitude and biological impact. 5-Methyluridine is more effective in minimizing innate immune responses compared to 5mC .

This compound vs. Pseudouridine (Ψ) and N1-Methyl-pseudouridine (m1Ψ)

Property This compound (5mC) Pseudouridine (Ψ) N1-Methyl-pseudouridine (m1Ψ)
Chemical Structure C5-methylated cytidine Isomer of uridine with C-C glycosidic bond Ψ with N1-methylation
UV Absorption Moderate hypochromicity (-1.3% εmax) Similar to uridine Severe hypochromicity (-21% εmax)
Functional Role Epigenetic regulation, mRNA stability Enhances RNA stability and translation Superior to Ψ in reducing immune response
Applications Studied in cancer biomarkers Used in therapeutic mRNA Dominant in COVID-19 mRNA vaccines

Key Insights :

  • m1Ψ’s hypochromicity complicates mRNA quantification but is critical for evading immune sensors like PKR .
  • 5mC’s roles are more regulatory, while Ψ/m1Ψ are primarily structural.

Structural and Mechanistic Distinctions

  • Nanomechanical Stability: Single-molecule AFM reveals that 5mC in DNA alters rupture patterns between methylated sites, enabling precise mapping of epigenetic marks (resolution: 4 Å) . Substituting one 5mC (e.g., position 20 in a strand) disrupts rupture signatures, underscoring its structural impact .
  • In contrast, 5hmC in DNA is regulated by TET enzymes, highlighting a key gap in 5mC biology.

Actividad Biológica

5-Methylcytidine (5-mC) is a crucial epigenetic modification of cytosine, primarily found in DNA and RNA. Its biological activity is integral to various cellular processes, including gene expression regulation, genomic imprinting, and response to environmental stimuli. This article explores the biological activity of 5-mC, highlighting its roles in transcriptional regulation, cellular differentiation, and implications in disease.

Overview of this compound

This compound is formed by the methylation of the carbon 5 position of the cytosine ring. This modification can occur in both DNA and RNA, with distinct functions attributed to each context. In DNA, it is predominantly involved in regulating gene expression and maintaining genomic stability. In RNA, particularly mRNA and tRNA, 5-mC modifications influence stability, translation efficiency, and response to stress.

  • Transcriptional Regulation :
    • 5-mC is associated with transcriptional repression when located in promoter regions. It inhibits the binding of transcription factors and recruits proteins that compact chromatin structure, thus silencing gene expression .
    • Conversely, 5-mC can also enhance transcription under certain conditions, particularly when present in gene bodies or intragenic regions .
  • Role in Cellular Differentiation :
    • Studies have shown that alterations in 5-mC patterns are critical during cellular differentiation processes. For example, the modulation of 5-mC levels has been linked to erythroid differentiation in K562 cells .
    • The interplay between methylation and demethylation processes (mediated by TET enzymes) can lead to active demethylation, facilitating gene activation during differentiation .
  • Involvement in Disease :
    • Aberrant 5-mC patterns are commonly observed in various cancers. For instance, hypermethylation of tumor suppressor genes is a frequent event in malignancies such as colorectal cancer .
    • Research indicates that specific 5-mC signatures can serve as biomarkers for cancer diagnosis and prognosis .

Table: Summary of Key Research Findings on this compound

StudyFocusKey Findings
Cancer BiologyIdentified pathways influenced by 5-mC regulators including MYC targets and P53 signaling; developed a five-gene signature for colorectal cancer diagnosis.
Hematological MalignanciesDiscussed the role of 5-mC and its oxidized form (5-hmC) in regulating gene expression patterns critical for hematopoiesis; highlighted differences in transcriptional effects based on methylation context.
RNA ModificationsExplored how mRNA 5-mC modifications affect translation efficiency; emphasized the importance of these modifications in stress responses.

Advances in Detection Techniques

Recent advancements in mass spectrometry and chemoproteomic strategies have improved our ability to detect and quantify 5-mC modifications within cellular contexts. These techniques allow for a more nuanced understanding of how 5-mC influences cellular functions at a molecular level .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

  • Therapeutic Applications : Targeting the pathways regulated by 5-mC could lead to novel therapeutic strategies for cancer treatment.
  • Biomarker Development : Continued exploration into specific methylation patterns may yield new biomarkers for early detection of diseases.
  • Understanding Environmental Impact : Investigating how environmental factors influence 5-mC levels could provide insights into epigenetic regulation mechanisms.

Q & A

Q. Basic: What methods are recommended for detecting 5-methylcytidine (5mC) in RNA, and how do their technical limitations impact data interpretation?

Methodological Answer:

  • Bisulfite Sequencing : Treat RNA with bisulfite to deaminate unmodified cytidine (C) to uracil (U), while 5mC remains unchanged. Post-sequencing, 5mC sites are identified as cytosines retained in treated samples . Limitations: Harsh reaction conditions (high pH) degrade RNA, requiring high-quality input and stringent controls.
  • Antibody-Based Detection (e.g., AMC antibody) : Immunoprecipitation (MeDIP) or microarray hybridization using 5mC-specific antibodies. Validate with knockout controls to confirm specificity . Limitations: Cross-reactivity with structurally similar molecules (e.g., 5-methyl-2'-deoxycytidine) may yield false positives.

Q. Basic: How can researchers experimentally distinguish between this compound modifications in RNA versus DNA within the same biological sample?

Methodological Answer:

  • Nuclease Treatment : Use RNase-free DNase to digest DNA and DNase-free RNase to degrade RNA, followed by methylation analysis (e.g., bisulfite sequencing) on isolated nucleic acids .
  • Subcellular Fractionation : Separate nuclear (DNA-rich) and cytoplasmic (RNA-rich) fractions via differential centrifugation. Validate purity using markers like histone H3 (nuclear) and GAPDH (cytoplasmic) .

Q. Advanced: What strategies can resolve contradictions between bisulfite sequencing and antibody-based detection of this compound in RNA?

Methodological Answer:

  • Orthogonal Validation : Combine bisulfite sequencing with mass spectrometry or peroxotungstate oxidation (which converts 5mC to thymidine without RNA degradation) to confirm sites .
  • Controlled Immunoprecipitation : Include negative controls (e.g., RNA from 5mC-deficient mutants) and spike-in methylated RNA standards to calibrate antibody specificity .

Q. Advanced: How can single-molecule nanomechanical analysis be applied to study this compound methylation patterns?

Methodological Answer:

  • Nanomechanical Rupture Mapping : Use atomic force microscopy (AFM) to measure force-distance curves of DNA/RNA hybrids. Methylated sites alter rupture distances, enabling identification of 5mC positions. Calibrate with synthetic oligonucleotides of known methylation status .

Q. Advanced: What considerations are needed when incorporating this compound into mRNA therapeutics to balance stability and immunogenicity?

Methodological Answer:

  • Design Optimization : Replace 10–20% of cytidine with 5mC during in vitro transcription (IVT). Assess stability via ribonuclease challenge assays and immunogenicity using Toll-like receptor (TLR) reporter cell lines .
  • UTR Engineering : Flank coding sequences with untranslated regions (UTRs) containing 5mC to enhance translational efficiency and reduce innate immune activation .

Q. Basic: What are the key steps for validating this compound-specific antibodies in immunoprecipitation studies?

Methodological Answer:

  • Cross-Reactivity Tests : Incubate antibodies with 5mC analogs (e.g., 5-hydroxymethylcytidine) and quantify binding via ELISA.
  • Knockout Controls : Use RNA from cells lacking methyltransferases (e.g., DNMT2 KO) to confirm signal specificity .

Q. Advanced: How can researchers achieve base-resolution mapping of this compound in RNA without bisulfite-induced degradation?

Methodological Answer:

  • Peroxotungstate Oxidation : Oxidize 5mC to 5-hydroxymethylcytidine (5hmC), then use thermostable TGIRT reverse transcriptase to incorporate thymidine during cDNA synthesis. Map sites via next-generation sequencing .

Q. Basic: What statistical approaches are recommended for analyzing non-stoichiometric this compound modifications in RNA sequencing data?

Methodological Answer:

  • Binomial Modeling : Calculate the probability of methylation at each site using sequencing depth and background error rates.
  • Hypomodification Thresholds : Define thresholds (e.g., <30% methylation) based on negative controls and replicate consistency .

Q. Advanced: How can multi-omics approaches integrate this compound methylation data with transcriptomic and proteomic datasets?

Methodological Answer:

  • Correlation Analysis : Cluster 5mC sites with differentially expressed genes (RNA-seq) or proteins (mass spectrometry). Use tools like WGCNA to identify co-regulated networks .
  • Functional Enrichment : Annotate methylated transcripts with GO terms or KEGG pathways to link modifications to biological processes .

Q. Advanced: What bioinformatics tools are available for identifying consensus motifs associated with this compound methylation in archaeal mRNAs?

Methodological Answer:

  • Motif Discovery : Use MEME Suite or HOMER to analyze sequences flanking methylated sites. Validate motifs via RNA immunoprecipitation (RIP-seq) in methyltransferase knockout strains .

Propiedades

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHVCMSTBRABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862841
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-31-8, 2140-61-6, 337533-58-1
Record name NSC529544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2140-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methylcytidine
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5-Methylcytidine

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